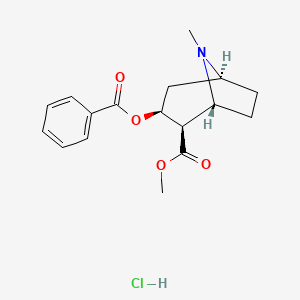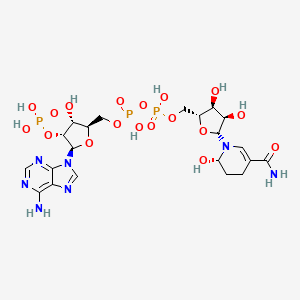
Cocaine hydrochloride
Descripción general
Descripción
La cocaína hidrocloruro es un polvo blanco fino con un sabor amargo y adormecedor. Se deriva de las hojas de la planta de coca, que se encuentra principalmente en América del Sur. Este compuesto es conocido por sus potentes efectos estimulantes en el sistema nervioso central y se utiliza tanto con fines médicos como recreativos. Médicamente, se utiliza como anestésico local, particularmente en cirugías que involucran las membranas mucosas de la boca, la nariz y la garganta .
Mecanismo De Acción
La cocaína hidrocloruro ejerce sus efectos inhibiendo la recaptación de neurotransmisores como la dopamina, la norepinefrina y la serotonina. Esta inhibición conduce a concentraciones aumentadas de estos neurotransmisores en las sinapsis, lo que resulta en efectos amplificados. La cocaína hidrocloruro también actúa como anestésico local al bloquear los canales de sodio, evitando la conducción de los impulsos nerviosos .
Análisis Bioquímico
Biochemical Properties
Cocaine hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of voltage-gated sodium channels. This inhibition halts electrical impulse propagation, leading to its local anesthetic effects . Additionally, this compound interacts with various enzymes and proteins, including monoamine transporters such as dopamine, norepinephrine, and serotonin transporters. By hindering the reuptake of these neurotransmitters, this compound increases their availability in the synaptic cleft, leading to enhanced neurotransmission and the characteristic stimulant effects .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. This compound’s inhibition of monoamine reuptake leads to increased levels of dopamine, norepinephrine, and serotonin in the synaptic cleft, which in turn affects cell signaling pathways and gene expression . Additionally, this compound can induce oxidative stress and apoptosis in certain cell types, further impacting cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with monoamine transporters. By binding to these transporters, this compound inhibits the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission and the stimulant effects associated with this compound. Furthermore, this compound can inhibit voltage-gated sodium channels, contributing to its local anesthetic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by various factors, including temperature, pH, and exposure to light . Long-term exposure to this compound can lead to alterations in cellular function, including changes in gene expression and cellular metabolism . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in neurotoxicity and other adverse effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can produce stimulant effects, including increased locomotor activity and enhanced neurotransmission . At high doses, this compound can induce toxic effects, such as seizures, cardiovascular complications, and neurotoxicity . Threshold effects have been observed, where the severity of adverse effects increases with higher doses of this compound .
Metabolic Pathways
This compound is metabolized primarily in the liver by enzymes such as cytochrome P450 and carboxylesterases . The main metabolites of this compound include ecgonine methyl ester and benzoylecgonine . These metabolites can further undergo biotransformation, leading to the formation of other compounds such as norcocaine and cocaethylene . The metabolic pathways of this compound play a crucial role in its pharmacokinetics and pharmacodynamics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, leading to its central nervous system effects . This compound interacts with transporters and binding proteins, facilitating its uptake and distribution within cells . The localization and accumulation of this compound in specific tissues can influence its pharmacological effects and toxicity .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be found in various subcellular compartments, including the cytoplasm and organelles . Post-translational modifications and targeting signals can direct this compound to specific compartments, affecting its activity and function . The subcellular localization of this compound plays a crucial role in its biochemical and pharmacological effects .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La preparación de la cocaína hidrocloruro implica varios pasos. Inicialmente, las hojas de coca se sumergen en líquidos alcalinos para extraer la cocaína. Luego se aplica ácido sulfúrico para extraer la cocaína disuelta. La pasta resultante se procesa aún más agregando ácido y potasio para eliminar las impurezas, seguido del uso de bicarbonato para separar la base. Finalmente, se agrega un solvente y la mezcla se sumerge nuevamente en ácido para obtener la cocaína hidrocloruro .
Métodos de producción industrial: La producción industrial de la cocaína hidrocloruro sigue un proceso similar pero a mayor escala. Las hojas de coca se cosechan y procesan en grandes cantidades. La cocaína extraída se purifica a través de múltiples etapas para garantizar una alta pureza y calidad. El producto final se cristaliza luego para formar cocaína hidrocloruro .
Análisis De Reacciones Químicas
Tipos de reacciones: La cocaína hidrocloruro experimenta varias reacciones químicas, que incluyen oxidación, reducción y sustitución. Estas reacciones son esenciales para su metabolismo y la formación de sus metabolitos .
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran la cocaína hidrocloruro incluyen ácido sulfúrico, potasio, bicarbonato y varios solventes como éter y acetato de etilo. Estos reactivos ayudan en los procesos de extracción, purificación y conversión .
Principales productos formados: Los principales productos formados a partir de las reacciones de la cocaína hidrocloruro incluyen el éster metílico de la ecgonina y la benzoilecgonina. Estos metabolitos se forman principalmente en el hígado y se utilizan como biomarcadores para el consumo de cocaína .
Aplicaciones Científicas De Investigación
La cocaína hidrocloruro tiene varias aplicaciones de investigación científica. En química, se utiliza para estudiar las propiedades de los alcaloides y sus reacciones. En biología, se utiliza para comprender los efectos de los estimulantes en el sistema nervioso central. Médicamente, se utiliza como anestésico local para cirugías que involucran membranas mucosas. Además, se utiliza en el estudio de la adicción y el desarrollo de tratamientos para el abuso de sustancias .
Comparación Con Compuestos Similares
Compuestos similares: Compuestos similares a la cocaína hidrocloruro incluyen dimethocaine, procaine y lidocaine. Estos compuestos comparten estructuras y mecanismos de acción similares, pero difieren en su potencia y duración de los efectos .
Unicidad: La cocaína hidrocloruro es única debido a sus potentes efectos estimulantes y su capacidad para actuar tanto como anestésico local como estimulante del sistema nervioso central. A diferencia de otros compuestos similares, la cocaína hidrocloruro tiene un alto potencial de abuso y adicción, lo que la convierte en una sustancia controlada en muchos países .
Propiedades
IUPAC Name |
methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H/t12-,13+,14-,15+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQVDUKEQYOJNR-VZXSFKIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50-36-2 (Parent) | |
| Record name | Cocaine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048903 | |
| Record name | (-)-Cocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53-21-4 | |
| Record name | (-)-Cocaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cocaine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Cocaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cocaine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.153 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COCAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH8T8T6WZH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2-(4-Methylphenoxy)ethyl]isoindole-1,3-dione](/img/structure/B1216845.png)








